

Technical Guide: Photophysical Properties of Sulfo-cyanine5.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sulfo-cyanine5.5 amine potassium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Sulfo-cyanine5.5 amine, a far-red/near-infrared (NIR) fluorescent dye. Its high hydrophilicity, a result of four sulfonate groups, makes it particularly suitable for labeling biomolecules in aqueous environments for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2][3][4] This document details its quantum yield and molar extinction coefficient, outlines the experimental protocols for their determination, and illustrates a common workflow for its use in bioconjugation.

Core Photophysical Data

The brightness of a fluorophore is a direct function of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield).[5][6] The key quantitative spectral properties for Sulfo-cyanine5.5 amine are summarized below.



Property	Value	Units
Molar Extinction Coefficient (ε)	211,000	L·mol ⁻¹ ·cm ⁻¹
Fluorescence Quantum Yield (Φ)	0.21	-
Absorption Maximum (λ_abs)	~673	nm
Emission Maximum (λ_em)	~691	nm

Table 1: Key photophysical parameters for Sulfo-cyanine5.5. Data sourced from Lumiprobe.[1]

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is critical for quantitative fluorescence applications. The following sections describe the standard methodologies used to measure these properties.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by applying the Beer-Lambert law.[7]

Principle: The Beer-Lambert law states that absorbance (A) is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the sample. The constant of proportionality is the molar extinction coefficient (ϵ).

Formula: $A = \varepsilon cl$

Methodology:

- Solvent Selection: Dissolve a precisely weighed amount of Sulfo-cyanine5.5 amine in a highpurity, spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS) or water). The dye is highly water-soluble.[2][3]
- Stock Solution Preparation: Create a concentrated stock solution. From this, prepare a series of dilutions with known concentrations.



- Spectrophotometry: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the absorption maximum (~673 nm). Use a cuvette with a standard path length (typically 1 cm).
- Data Analysis: Plot the measured absorbance (A) on the y-axis against the concentration (c) on the x-axis. The resulting graph should be a straight line passing through the origin.
- Calculation: The slope of this line is equal to the product of the molar extinction coefficient and the path length (ɛl). Since the path length is known (e.g., 1 cm), the extinction coefficient can be calculated directly.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5][6] The relative method, which involves comparison against a standard of known quantum yield, is most commonly used.[6]

Principle: The fluorescence intensity of a dilute solution is proportional to the amount of light absorbed and the quantum yield. By comparing the integrated fluorescence intensity of the sample to a reference standard with a known quantum yield measured under identical conditions, the quantum yield of the sample can be calculated.

Formula:
$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s / n_r)^2$$

Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity (area under the emission curve)
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent
- Subscripts s and r refer to the sample (Sulfo-cyanine5.5) and the reference, respectively.



Methodology:

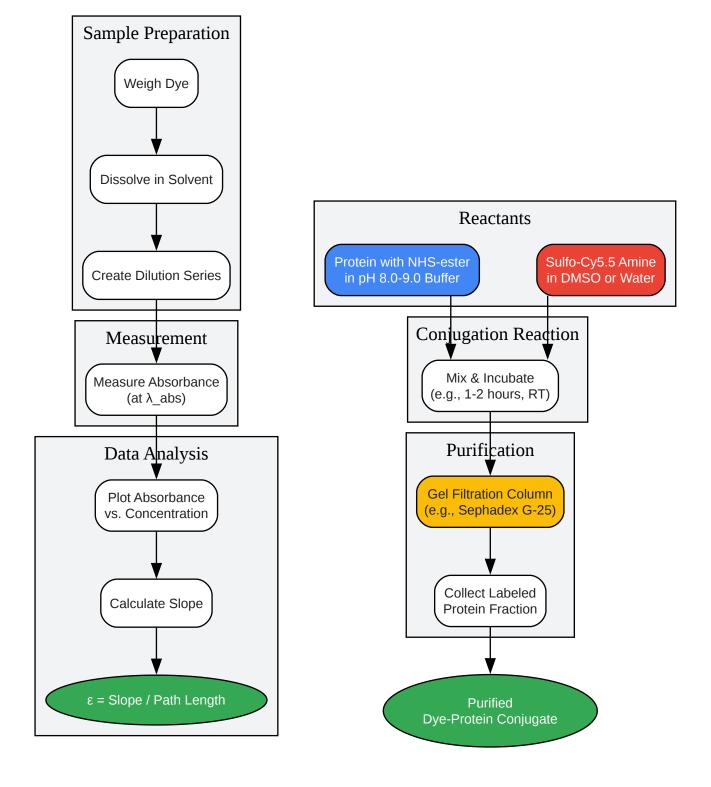
- Reference Standard Selection: Choose a suitable reference standard that absorbs and emits in a similar spectral region to Sulfo-cyanine5.5. A common standard for this region is Indocyanine Green (ICG) or other well-characterized cyanine dyes.[8]
- Solution Preparation: Prepare dilute solutions of both the Sulfo-cyanine5.5 amine and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- Absorbance Measurement: Measure the absorbance of both the sample and reference solutions at the excitation wavelength.
- Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of both the sample and the reference standard using the same excitation wavelength, slit widths, and other instrument settings.
- Data Analysis:
 - Integrate the area under the emission curve for both the sample (I_s) and the reference (I_r).
 - Obtain the refractive indices for the solvent used (n_s and n_r, which will be identical if the same solvent is used).
 - \circ Calculate the quantum yield of the Sulfo-cyanine 5.5 amine (Φ _s) using the formula above.

Visualization of Experimental Workflows

Diagrams created with Graphviz illustrate key logical and experimental processes.

Workflow for Molar Extinction Coefficient Determination





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- To cite this document: BenchChem. [Technical Guide: Photophysical Properties of Sulfocyanine5.5 Amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556736#quantum-yield-and-extinction-coefficient-of-sulfo-cyanine5-5-amine]

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